Cas no 714232-39-0 (4-fluoro-N-(3-{(4-methoxyphenyl)methylamino}quinoxalin-2-yl)benzene-1-sulfonamide)

4-fluoro-N-(3-{(4-methoxyphenyl)methylamino}quinoxalin-2-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-fluoro-N-[3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide
- Benzenesulfonamide, 4-fluoro-N-[3-[[(4-methoxyphenyl)methyl]amino]-2-quinoxalinyl]-
- 4-fluoro-N-(3-{(4-methoxyphenyl)methylamino}quinoxalin-2-yl)benzene-1-sulfonamide
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- Inchi: 1S/C22H19FN4O3S/c1-30-17-10-6-15(7-11-17)14-24-21-22(26-20-5-3-2-4-19(20)25-21)27-31(28,29)18-12-8-16(23)9-13-18/h2-13H,14H2,1H3,(H,24,25)(H,26,27)
- InChI Key: BRUIRXRNXKMBLT-UHFFFAOYSA-N
- SMILES: C1(S(NC2C(NCC3=CC=C(OC)C=C3)=NC3C(N=2)=CC=CC=3)(=O)=O)=CC=C(F)C=C1
4-fluoro-N-(3-{(4-methoxyphenyl)methylamino}quinoxalin-2-yl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3225-0102-5μmol |
4-fluoro-N-(3-{[(4-methoxyphenyl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide |
714232-39-0 | 90%+ | 5μmol |
$63.0 | 2023-08-13 | |
Life Chemicals | F3225-0102-2mg |
4-fluoro-N-(3-{[(4-methoxyphenyl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide |
714232-39-0 | 90%+ | 2mg |
$59.0 | 2023-08-13 | |
Life Chemicals | F3225-0102-5mg |
4-fluoro-N-(3-{[(4-methoxyphenyl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide |
714232-39-0 | 90%+ | 5mg |
$69.0 | 2023-08-13 | |
Life Chemicals | F3225-0102-40mg |
4-fluoro-N-(3-{[(4-methoxyphenyl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide |
714232-39-0 | 90%+ | 40mg |
$140.0 | 2023-08-13 | |
Life Chemicals | F3225-0102-20mg |
4-fluoro-N-(3-{[(4-methoxyphenyl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide |
714232-39-0 | 90%+ | 20mg |
$99.0 | 2023-08-13 | |
Life Chemicals | F3225-0102-10mg |
4-fluoro-N-(3-{[(4-methoxyphenyl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide |
714232-39-0 | 90%+ | 10mg |
$79.0 | 2023-08-13 | |
Life Chemicals | F3225-0102-4mg |
4-fluoro-N-(3-{[(4-methoxyphenyl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide |
714232-39-0 | 90%+ | 4mg |
$66.0 | 2023-08-13 | |
Life Chemicals | F3225-0102-2μmol |
4-fluoro-N-(3-{[(4-methoxyphenyl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide |
714232-39-0 | 90%+ | 2μmol |
$57.0 | 2023-08-13 | |
Life Chemicals | F3225-0102-50mg |
4-fluoro-N-(3-{[(4-methoxyphenyl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide |
714232-39-0 | 90%+ | 50mg |
$160.0 | 2023-08-13 | |
Life Chemicals | F3225-0102-20μmol |
4-fluoro-N-(3-{[(4-methoxyphenyl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide |
714232-39-0 | 90%+ | 20μmol |
$79.0 | 2023-08-13 |
4-fluoro-N-(3-{(4-methoxyphenyl)methylamino}quinoxalin-2-yl)benzene-1-sulfonamide Related Literature
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Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
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Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
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Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
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Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
Additional information on 4-fluoro-N-(3-{(4-methoxyphenyl)methylamino}quinoxalin-2-yl)benzene-1-sulfonamide
Introduction to 4-fluoro-N-(3-{(4-methoxyphenyl)methylamino}quinoxalin-2-yl)benzene-1-sulfonamide and Its Significance in Modern Chemical Biology
4-fluoro-N-(3-{(4-methoxyphenyl)methylamino}quinoxalin-2-yl)benzene-1-sulfonamide, with the CAS number 714232-39-0, represents a compound of considerable interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and molecular targeting. The presence of multiple pharmacophoric elements, including a fluoro-substituent, a quinoxaline core, and an amine-functionalized aromatic ring, positions this compound as a promising candidate for further investigation.
The quinoxaline scaffold is a well-documented motif in medicinal chemistry, known for its versatility in interacting with biological targets. Specifically, the 2-substituted quinoxaline derivatives have been extensively studied for their roles in modulating enzyme activity and receptor binding. In the context of 4-fluoro-N-(3-{(4-methoxyphenyl)methylamino}quinoxalin-2-yl)benzene-1-sulfonamide, the fluoro group at the para position of the benzene ring introduces a level of electronic tunability that can influence both metabolic stability and binding affinity. This feature is particularly valuable in the design of small-molecule inhibitors where precise control over interaction kinetics is essential.
Furthermore, the 4-methoxyphenylmethylamino substituent appended to the quinoxaline ring adds another layer of complexity to the molecule's pharmacological profile. This amine moiety can engage in hydrogen bonding interactions with biological targets, enhancing both potency and selectivity. The methoxy group on the aromatic ring further modulates electronic properties, potentially influencing solubility and cell membrane permeability—critical factors in drug-like properties (ADME). Such structural features make 4-fluoro-N-(3-{(4-methoxyphenyl)methylamino}quinoxalin-2-yl)benzene-1-sulfonamide a compelling scaffold for developing novel therapeutic agents.
Recent advancements in computational chemistry have enabled more sophisticated virtual screening methods to identify promising candidates like 4-fluoro-N-(3-{(4-methoxyphenyl)methylamino}quinoxalin-2-yl)benzene-1-sulfonamide. Machine learning models trained on large datasets of bioactive compounds have demonstrated remarkable accuracy in predicting binding affinities and identifying novel pharmacophores. These tools are particularly useful for optimizing existing structures by predicting how modifications will affect biological activity. For instance, computational studies suggest that subtle alterations to the fluoro-substituent or the amine moiety could enhance target engagement while minimizing off-target effects.
In parallel, experimental approaches continue to refine our understanding of this compound's biological relevance. High-throughput screening (HTS) campaigns have been instrumental in identifying hit compounds that exhibit desirable pharmacological profiles. When integrated with structure-based drug design (SBDD), molecules like 714232-39-0 can be rapidly optimized through iterative cycles of synthesis and testing. Such methodologies are particularly relevant in oncology research, where quinoxaline derivatives have shown promise as kinase inhibitors. Preliminary data suggest that analogs of this compound may disrupt aberrant signaling pathways implicated in cancer progression.
The sulfonamide functional group at the benzene ring is another key feature worth emphasizing. Sulfonamides are widely recognized for their broad spectrum of biological activities, ranging from antimicrobial to anti-inflammatory effects. By incorporating this moiety into a quinoxaline-based scaffold, researchers aim to leverage its known bioactivity while introducing novel interactions through the other structural components. The sulfonamide group can serve as a hinge binder or form salt bridges with target residues, enhancing binding affinity and selectivity.
Current research is also exploring synthetic strategies to access derivatives of 4-fluoro-N-(3-{(4-methoxyphenyl)methylamino}quinoxalin-2-yl)benzene-1-sulfonamide with improved physicochemical properties. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of complex heterocycles under mild conditions. Additionally, green chemistry principles are being increasingly adopted to minimize waste and improve sustainability in synthetic workflows. These efforts align with broader industry trends toward environmentally conscious drug development.
The potential therapeutic applications of this compound extend beyond oncology into other areas such as neurodegenerative diseases and infectious disorders. Quinoxaline derivatives have been reported to modulate neurotransmitter release and inhibit bacterial enzymes like dihydrofolate reductase (DHFR). While further research is needed to fully elucidate its mechanism of action, early studies indicate that 714232-39-0 may serve as a lead compound for developing treatments targeting these conditions.
Regulatory considerations also play a critical role in advancing compounds like 4-fluoro-N-(3-{(4-methoxyphenyl)methylamino}quinoxalin-2-yl)benzene-1-sulfonamide through clinical development pipelines. Compliance with Good Manufacturing Practices (GMP) ensures consistent quality control during synthesis and formulation stages. Preclinical toxicology studies are essential for assessing safety profiles before human trials commence—a process that requires meticulous planning and execution.
In conclusion,714232-39-0 exemplifies how structural complexity can be leveraged to develop novel bioactive molecules with therapeutic potential. Its unique combination of pharmacophoric elements positions it as an attractive candidate for further exploration in chemical biology research programs worldwide。 As our understanding of molecular interactions continues to evolve through interdisciplinary collaborations between chemists、biologists、and computer scientists,compounds such as this one will undoubtedly contribute significantly toward next-generation therapeutics designed using modern drug discovery paradigms。
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